tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities
Preparation Methods
The synthesis of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or tert-butyl ester groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl 4-bromoisoindoline-2-carboxylate: Similar in structure but with a bromine atom, leading to different reactivity and applications.
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Lacks the acetyl group, resulting in different chemical and biological properties.
Properties
CAS No. |
2274091-79-9 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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